[2-(Trifluoromethyl)anilino]acetonitrile
Description
Structure
3D Structure
Properties
CAS No. |
62423-83-0 |
|---|---|
Molecular Formula |
C9H7F3N2 |
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)anilino]acetonitrile |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)7-3-1-2-4-8(7)14-6-5-13/h1-4,14H,6H2 |
InChI Key |
YMXBSJAQBQKIGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NCC#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Trifluoromethyl Anilino Acetonitrile
Established Synthetic Routes to [2-(Trifluoromethyl)anilino]acetonitrile
The synthesis of α-aminonitriles, such as this compound, is primarily achieved through well-documented methods. The two most prominent routes are a variation of the Strecker synthesis and the direct N-alkylation with a haloacetonitrile.
A prevalent and economically viable method for preparing α-aminonitriles is the Strecker reaction. nih.govwikipedia.org In the context of synthesizing this compound, this would involve a one-pot, three-component reaction between 2-(trifluoromethyl)aniline (B126271), formaldehyde (B43269), and a cyanide source. mdpi.comorganic-chemistry.org An alternative established route is the direct nucleophilic substitution, where 2-(trifluoromethyl)aniline reacts with a haloacetonitrile, such as chloroacetonitrile, typically in the presence of a base. researchgate.net
Precursor Chemistry and Starting Material Considerations
The primary starting materials for the synthesis of this compound are 2-(trifluoromethyl)aniline and a cyanomethyl group source.
2-(Trifluoromethyl)aniline: This key precursor is commercially available. It can be synthesized via several routes, including the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene. google.com Another approach involves the catalytic hydrogenation of 2-trifluoromethyl-nitrobenzene. google.com
Cyanomethylating Agents: The choice of the agent that provides the cyanomethyl (-CH₂CN) fragment is critical and involves considering reactivity, safety, and reaction type.
Formaldehyde and a Cyanide Salt: In the Strecker synthesis, formaldehyde (often as an aqueous solution, formalin) reacts with the aniline (B41778) to form an intermediate imine, which is then attacked by a cyanide anion (from NaCN or KCN). wikipedia.org
Glycolonitrile (B6354644) (HOCH₂CN): As the simplest cyanohydrin, derived from formaldehyde and hydrogen cyanide, glycolonitrile can serve as a direct precursor, reacting with the aniline to form the target aminonitrile. wikipedia.orgresearchgate.net It is, however, an extremely hazardous substance that readily decomposes. wikipedia.org
Trimethylsilyl Cyanide (TMSCN): This is a less toxic and more soluble cyanide source often used in modern variations of the Strecker reaction. nih.gov
Chloroacetonitrile (ClCH₂CN): Used in the N-alkylation route, this reagent reacts directly with the aniline. researchgate.netresearchgate.net
Reaction Conditions and Parameter Optimization
Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing side reactions.
For the Strecker-type reaction , conditions can be tailored based on the chosen cyanide source.
Catalyst: The reaction can be promoted by acid or, in some variations, requires no catalyst. organic-chemistry.org Various Lewis acids have been shown to catalyze the synthesis of analogous α-aminonitriles efficiently. nih.gov
Solvent: While classic procedures may use aqueous ethanol, modern approaches often utilize more environmentally friendly solvents or solvent-free conditions.
Temperature: Reactions are often conducted at room temperature or with moderate heating (e.g., up to 80-90°C) to ensure a reasonable reaction rate without decomposing the product.
For the N-alkylation route using chloroacetonitrile, optimization focuses on the base and solvent.
Base: A non-nucleophilic base is required to deprotonate the aniline without reacting with the chloroacetonitrile.
Solvent: Aprotic polar solvents are typically employed to facilitate the nucleophilic substitution.
Temperature: Elevated temperatures are often necessary to drive the alkylation to completion. researchgate.net
The following table summarizes typical conditions reported for the synthesis of analogous α-aminonitriles.
| Parameter | Strecker-Type Reaction | N-Alkylation |
| Amine | 2-(Trifluoromethyl)aniline | 2-(Trifluoromethyl)aniline |
| Cyanomethyl Source | Formaldehyde + NaCN/KCN/TMSCN | Chloroacetonitrile |
| Catalyst/Promoter | Acid catalysis, Lewis acids, or none | Base, NaI |
| Solvent | Water, Ethanol, Dichloromethane, or Solvent-free | Aprotic polar solvents (e.g., HMPA) |
| Temperature | Room Temperature to 90°C | Elevated temperatures (e.g., 130-150°C) |
Novel and Green Chemistry Approaches in this compound Synthesis
Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally sustainable methods. These principles are applicable to the production of this compound.
Catalytic Strategies for Efficient Synthesis
Modern catalytic systems offer significant improvements over traditional methods for α-aminonitrile synthesis.
Lewis Acid Catalysis: Gallium (III) triflate has been demonstrated as an effective catalyst for Strecker reactions involving ketones, including fluorinated analogs, using TMSCN as the cyanide source. nih.gov Palladium complexes have also been used to catalyze three-component Strecker reactions at room temperature. organic-chemistry.org
Organocatalysis: Small organic molecules, which are metal-free, have gained attention as environmentally benign catalysts for α-aminonitrile synthesis. mdpi.com
Alternative Cyanide Sources: To avoid highly toxic reagents like HCN, methods using less hazardous sources such as potassium hexacyanoferrate(II) have been developed. rsc.org
Solvent-Free and Environmentally Benign Methodologies
Adhering to the principles of green chemistry, several methodologies have been developed to reduce or eliminate the use of hazardous organic solvents. nih.gov
Solvent-Free Synthesis: Strecker reactions can be performed under solvent-free conditions, often at room temperature or with microwave irradiation, which can accelerate the reaction and lead to excellent yields. mdpi.comorganic-chemistry.org Catalysts like sulfated polyborate or montmorillonite (B579905) KSF clay have proven effective in these conditions. mdpi.comorganic-chemistry.org
Aqueous Synthesis: Water is an ideal green solvent. Indium powder has been shown to be a highly efficient catalyst for the three-component synthesis of α-aminonitriles in water. nih.gov This approach is applicable to a wide range of amines and aldehydes. nih.gov
Flow Chemistry and Continuous Synthesis of this compound
Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers enhanced safety, efficiency, and scalability compared to traditional batch processes. researchgate.net This technology is particularly advantageous for handling hazardous intermediates.
For the synthesis of α-aminonitriles, an integrated microreactor can be used. researchgate.net In a typical setup, streams of the amine (2-(trifluoromethyl)aniline) and aldehyde (formaldehyde) are first mixed to form the imine in situ. This stream is then combined with a cyanide source (e.g., TMSCN) and passed through a packed bed containing a supported catalyst, such as polymer-supported RuCl₃. researchgate.net This methodology allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to high yields and purity under continuous operation. researchgate.net
Chemical Reactivity and Transformation Pathways of 2 Trifluoromethyl Anilino Acetonitrile
Reaction Mechanisms Involving the Acetonitrile (B52724) Moiety
The acetonitrile group, with its carbon-nitrogen triple bond, is a primary site for nucleophilic attack and hydrolysis.
Nucleophilic Additions to the Nitrile Group
The carbon atom of the nitrile group is electrophilic and susceptible to attack by various nucleophiles. openstax.org This reactivity is analogous to that of the carbonyl group. openstax.orgchemistrysteps.com Organometallic reagents, such as Grignard and organolithium reagents, can add to the nitrile to form ketones after hydrolysis of the intermediate imine anion. openstax.orgchemistrysteps.com Similarly, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields primary amines. openstax.orgchemistrysteps.com The reaction proceeds through the nucleophilic addition of a hydride ion. openstax.org
The nitrile group can also participate in cycloaddition reactions and can be a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net For instance, the intramolecular cyclization of similar anilinoacetonitrile derivatives can lead to the formation of quinazolines, a class of compounds with significant medicinal importance. acs.orgopenmedicinalchemistryjournal.comnih.gov
Hydrolysis and Related Transformations
The nitrile group can be hydrolyzed under either acidic or basic conditions to first form an amide, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.comlumenlearning.comlibretexts.orgchemistrysteps.com
Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. chemistrysteps.comlumenlearning.comchemistrysteps.com This leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.org
Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. openstax.orgchemistrysteps.com This process yields a carboxylate salt and ammonia. libretexts.org
These hydrolysis reactions provide a pathway to convert the acetonitrile moiety into a carboxylic acid, significantly altering the molecule's chemical properties and potential applications.
Reactivity of the Anilino and Trifluoromethylphenyl Moieties
The anilino and trifluoromethylphenyl portions of the molecule are primarily involved in electrophilic aromatic substitution and reactions related to the trifluoromethyl group.
Transformations of the Trifluoromethyl Group
The trifluoromethyl group is generally considered to be very stable and robust under many reaction conditions. acs.org However, under specific and often harsh conditions, it can undergo transformations.
Reactions with strong nucleophiles can lead to the displacement of fluoride (B91410) ions, though this is challenging due to the strength of the C-F bond. acs.org In some cases, reactions with nucleophiles can result in the replacement of the entire trifluoromethyl group. acs.org Treatment with strong acids, particularly superacids, can lead to the hydrolysis of the trifluoromethyl group to a carboxylic acid group through the formation of carbocationic intermediates. nih.gov
Oxidation and Reduction Chemistry
The anilino moiety is susceptible to oxidation. Oxidation can lead to the formation of various products, including colored polymeric materials, depending on the oxidant and reaction conditions.
The trifluoromethylphenyl ring is generally resistant to oxidation. Conversely, reduction of the aromatic ring is possible but requires harsh conditions, such as high-pressure hydrogenation. The nitrile group can be reduced to a primary amine using reagents like LiAlH₄, as mentioned previously. openstax.orgchemistrysteps.com
Intramolecular Cyclization and Rearrangement Studies of [2-(Trifluoromethyl)anilino]acetonitrile
Intramolecular cyclization of this compound represents a key transformation pathway, offering a direct route to valuable fluorinated heterocyclic systems. These reactions typically involve the nucleophilic attack of the aniline (B41778) nitrogen onto the electrophilic carbon of the nitrile group, or a related activated form. The specific conditions of the reaction, such as the presence of an acid or base catalyst, can significantly influence the reaction pathway and the final product.
One of the most plausible cyclization pathways for this compound is the formation of a 4-amino-8-(trifluoromethyl)quinazoline. This transformation can be envisioned to proceed under either acidic or basic conditions. Under acidic conditions, protonation of the nitrile nitrogen would enhance its electrophilicity, facilitating the intramolecular nucleophilic attack by the aniline nitrogen. Subsequent tautomerization would lead to the aromatic quinazoline (B50416) ring.
Conversely, in the presence of a strong base, deprotonation of the secondary amine could occur, increasing its nucleophilicity and promoting the attack on the nitrile carbon. This type of base-catalyzed intramolecular cyclization of nitriles is conceptually related to the Thorpe-Ziegler reaction, which typically involves dinitriles to form cyclic ketones after hydrolysis. wikipedia.orgbuchler-gmbh.comchem-station.comresearchgate.netdntb.gov.ua For this compound, the initial cyclization product would be an imine, which would then tautomerize to the stable aminoquinazoline.
While specific studies detailing the rearrangement of this compound are not extensively documented, it is conceivable that under certain conditions, rearrangements could occur in concert with or subsequent to cyclization. For instance, Dimroth-type rearrangements could be possible in the resulting quinazoline ring system under specific stimuli.
The following table summarizes the potential intramolecular cyclization products of this compound under hypothetical conditions, based on established chemical principles for the cyclization of related anilinoacetonitriles.
| Starting Material | Condition | Plausible Product | Reaction Type |
| This compound | Acidic (e.g., PPA, H2SO4) | 4-Amino-8-(trifluoromethyl)quinazoline | Electrophilic cyclization |
| This compound | Basic (e.g., NaH, t-BuOK) | 4-Amino-8-(trifluoromethyl)quinazoline | Nucleophilic cyclization (Thorpe-Ziegler type) |
| This compound | Thermal | Potential for cyclization, possibly leading to quinazoline derivatives | Thermally induced cyclization |
Structure-Reactivity Relationships in Derivatives of this compound
The reactivity of this compound in intramolecular cyclization reactions is profoundly influenced by the electronic properties of the trifluoromethyl group. The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a significant impact on the electron density of the aniline ring and the nucleophilicity of the amino group.
The presence of the trifluoromethyl group at the ortho position deactivates the aromatic ring towards electrophilic substitution but, more importantly for cyclization, it reduces the nucleophilicity of the aniline nitrogen. This decreased nucleophilicity can make the intramolecular cyclization more challenging compared to derivatives bearing electron-donating groups. For instance, studies on related cyclizations of ortho-iodoanilines have shown that electron-withdrawing substituents can lead to lower product yields due to the reduced nucleophilicity of the aniline NH2 group. mdpi.com
Conversely, the electron-withdrawing nature of the trifluoromethyl group can also have a facilitating effect under certain mechanistic pathways. For example, in base-catalyzed cyclizations, the increased acidity of the N-H proton due to the inductive effect of the -CF3 group could facilitate its deprotonation, thereby generating the nucleophile for the cyclization step. Furthermore, some studies on the cyclization of substrates with tethered nitriles have indicated that electron-withdrawing groups on an aromatic ring can enhance reactivity. nih.gov
To further illustrate these relationships, the table below outlines the expected trends in reactivity for derivatives of anilinoacetonitrile with different substituents on the aromatic ring.
| Substituent on Aniline Ring (para to NH) | Electronic Effect | Expected Effect on Aniline Nucleophilicity | Predicted Impact on Rate of Acid-Catalyzed Cyclization |
| -OCH3 (Methoxy) | Electron-donating | Increased | Increased |
| -CH3 (Methyl) | Electron-donating | Increased | Increased |
| -H (Hydrogen) | Neutral | Baseline | Baseline |
| -Cl (Chloro) | Electron-withdrawing | Decreased | Decreased |
| -NO2 (Nitro) | Strongly electron-withdrawing | Significantly decreased | Significantly decreased |
| -CF3 (Trifluoromethyl) | Strongly electron-withdrawing | Significantly decreased | Significantly decreased |
Derivatization and Structural Modification of 2 Trifluoromethyl Anilino Acetonitrile
Synthesis of Functionalized [2-(Trifluoromethyl)anilino]acetonitrile Derivatives
Functionalization of the parent molecule can be achieved through a variety of synthetic transformations, targeting its key reactive centers.
The secondary amine functionality of the anilino group is a prime site for modification, most commonly through alkylation and acylation reactions.
N-Alkylation: The introduction of alkyl groups onto the anilino nitrogen can be accomplished using alkyl halides or other alkylating agents. These reactions typically proceed via nucleophilic substitution, where the nitrogen atom acts as the nucleophile. The reaction conditions can be tailored to favor mono-alkylation and minimize the formation of quaternary ammonium (B1175870) salts.
N-Acylation: Acylation of the anilino nitrogen introduces an acyl group, forming an amide linkage. This is readily achieved by reacting this compound with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. This modification can significantly alter the electronic properties of the nitrogen atom, reducing its basicity and nucleophilicity.
| Reaction Type | Reagents | Product Class |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-[2-(trifluoromethyl)anilino]acetonitrile |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acyl-[2-(trifluoromethyl)anilino]acetonitrile |
The aromatic phenyl ring can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the anilinoacetonitrile group (ortho-, para-directing and activating) and the trifluoromethyl group (meta-directing and deactivating)—will influence the position of incoming electrophiles.
Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the phenyl ring can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. The regioselectivity of the reaction will be governed by the combined directing effects of the existing substituents.
Nitration: Nitration of the aromatic ring can be carried out using a mixture of nitric acid and sulfuric acid. google.com This introduces a nitro group, which can serve as a versatile handle for further functionalization, such as reduction to an amino group. google.com The conditions for nitration must be carefully controlled to avoid side reactions. researchgate.net
| Reaction Type | Reagents | Potential Product(s) |
| Bromination | Br₂, FeBr₃ | Bromo-[2-(trifluoromethyl)anilino]acetonitrile |
| Nitration | HNO₃, H₂SO₄ | Nitro-[2-(trifluoromethyl)anilino]acetonitrile |
The acetonitrile (B52724) moiety offers rich chemistry for structural elaboration, primarily involving reactions of the nitrile group and the adjacent alpha-carbon.
Reactions of the Nitrile Group: The carbon-nitrogen triple bond of the nitrile is susceptible to nucleophilic attack.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, converting the cyanomethyl group to a carboxymethyl group. libretexts.orglibretexts.org This transformation proceeds through an amide intermediate. libretexts.orglibretexts.org
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), resulting in an ethylenediamine (B42938) derivative. libretexts.orglibretexts.org
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after an aqueous workup. libretexts.orgchemistrysteps.com This allows for the introduction of a wide range of carbon-based substituents.
Alpha-Functionalization: The carbon atom alpha to the nitrile group is acidic and can be deprotonated by a strong base to form a nitrile anion. encyclopedia.pubwikipedia.org This carbanion is a potent nucleophile and can react with various electrophiles.
Alkylation: The nitrile anion can be alkylated with alkyl halides, introducing an alkyl group at the alpha-position. encyclopedia.pubwikipedia.org Careful control of reaction conditions is necessary to avoid polyalkylation. wikipedia.org
Acylation: Reaction of the nitrile anion with acylating agents, such as esters or acid chlorides, can introduce an acyl group at the alpha-position. wikipedia.org
| Reaction Type | Reagents | Product Functional Group |
| Nitrile Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic acid |
| Nitrile Reduction | LiAlH₄, then H₂O | Primary amine |
| Reaction with Grignard Reagent | R-MgBr, then H₃O⁺ | Ketone |
| Alpha-Alkylation | 1. Strong base (e.g., LDA) 2. R-X | α-Alkyl acetonitrile |
Exploration of Analogues with Modified Trifluoromethyl or Aniline (B41778) Scaffolds
The synthesis and study of analogues with alterations to the core trifluoromethyl or aniline structures can provide valuable structure-activity relationship insights.
Modification of the Trifluoromethyl Group: The trifluoromethyl group can be replaced with other electron-withdrawing groups, such as a nitro group or other haloalkyl groups, to investigate the impact of this substituent on the molecule's properties. Synthetic strategies for introducing various trifluoromethyl-containing building blocks are well-established. nih.gov
Modification of the Aniline Scaffold: The aniline ring can be replaced with other aromatic or heteroaromatic systems. For instance, analogues containing a pyridine (B92270) ring in place of the phenyl ring, such as trifluoromethylpyridines, can be synthesized. nih.gov Additionally, the substitution pattern on the aniline ring can be varied to explore the effects of substituent position.
Stereochemical Aspects in this compound Derivatization
The introduction of a substituent at the alpha-carbon of the acetonitrile side chain creates a new stereocenter. This raises the possibility of synthesizing chiral derivatives of this compound. If the alpha-functionalization is performed using achiral reagents and conditions, a racemic mixture of enantiomers will be produced. The separation of these enantiomers can be achieved through chiral chromatography or by derivatization with a chiral auxiliary followed by separation of the resulting diastereomers. Alternatively, asymmetric synthesis methodologies could be employed to directly synthesize one enantiomer in excess. The stereochemistry of such derivatives could be a critical factor in their biological activity or material properties.
Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research on 2 Trifluoromethyl Anilino Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For [2-(Trifluoromethyl)anilino]acetonitrile, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis
One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, signals corresponding to the aromatic protons, the amine (N-H) proton, and the methylene (B1212753) (-CH₂-) protons are expected. The aromatic protons will typically appear as complex multiplets in the range of 6.5-8.0 ppm. The amine proton signal is often a broad singlet, its chemical shift being sensitive to solvent and concentration, while the methylene protons adjacent to the electron-withdrawing nitrile group and the aniline (B41778) nitrogen would appear as a singlet or a doublet (if coupled to the N-H proton) typically in the 3.5-4.5 ppm range.
¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. The spectrum for this molecule would show signals for the four different aromatic carbons, the carbon of the trifluoromethyl (-CF₃) group, the methylene (-CH₂) carbon, and the nitrile (-CN) carbon. The -CF₃ carbon signal is characteristically split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 272 Hz) and appears in the aromatic region of the spectrum. researchgate.net The carbon atom attached to the CF₃ group also shows splitting, but with a smaller coupling constant (²JCF). The nitrile carbon typically appears downfield, often above 115 ppm.
¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. wikipedia.org For this compound, the three equivalent fluorine atoms of the -CF₃ group will give rise to a single sharp signal. The chemical shift of this signal, typically between -50 and -70 ppm relative to a CFCl₃ standard, is highly sensitive to the electronic environment of the aromatic ring. wikipedia.org
Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Decoupled for ¹³C) | Notes |
| Aromatic Protons | ¹H | 6.5 - 8.0 | Multiplets | Four distinct protons on the substituted benzene (B151609) ring. |
| Amine Proton | ¹H | Variable (e.g., 4.0 - 6.0) | Broad Singlet | Shift and broadening are solvent and concentration dependent. |
| Methylene Protons | ¹H | 3.5 - 4.5 | Singlet | Adjacent to both the aniline nitrogen and the nitrile group. |
| Aromatic Carbons | ¹³C | 110 - 150 | Singlets | Six signals expected, with C-F coupling observed for the carbon attached to the CF₃ group (²JCF). |
| Trifluoromethyl Carbon | ¹³C | 120 - 130 | Quartet (¹JCF ≈ 272 Hz) | The large one-bond C-F coupling splits the signal into a 1:3:3:1 quartet. researchgate.net |
| Methylene Carbon | ¹³C | 40 - 50 | Singlet | |
| Nitrile Carbon | ¹³C | 115 - 125 | Singlet | Characteristic chemical shift for a nitrile group. |
| Trifluoromethyl Fluorines | ¹⁹F | -50 to -70 | Singlet | Highly sensitive to the molecular environment. wikipedia.org |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would be used to confirm the connectivity between adjacent protons in the aromatic ring and to show a potential correlation between the amine (N-H) proton and the methylene (-CH₂-) protons, confirming their proximity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom. columbia.edu This is an exceptionally powerful technique for assigning carbon signals based on their known proton assignments. pressbooks.pub For instance, the proton signal for the -CH₂- group would show a cross-peak to the corresponding methylene carbon signal in the ¹³C dimension.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (and sometimes further in conjugated systems). columbia.edu This is vital for piecing together the molecular skeleton. Key HMBC correlations would be expected from the methylene protons to the nitrile carbon and to the ipso-carbon of the aniline ring. Similarly, correlations from the aromatic protons to neighboring carbons would confirm the substitution pattern on the benzene ring.
Table 2: Expected Key 2D NMR Correlations for Structural Elucidation
| Experiment | Correlated Nuclei | Expected Key Cross-Peaks | Information Gained |
| COSY | ¹H ↔ ¹H | - Correlations between adjacent aromatic protons.- Correlation between the NH and CH₂ protons. | Confirms neighboring protons within the aromatic spin system and the proximity of the amine and methylene groups. |
| HSQC | ¹H ↔ ¹³C (1-bond) | - Each aromatic proton to its directly bonded carbon.- CH₂ protons to the methylene carbon. | Unambiguously assigns the chemical shifts of protonated carbons. columbia.edu |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | - CH₂ protons to the nitrile carbon.- CH₂ protons to the C1 carbon of the aniline ring.- NH proton to the C1 carbon and C2 carbon of the aniline ring.- Aromatic protons to adjacent and geminal carbons. | Establishes the connectivity between molecular fragments, linking the anilino group to the acetonitrile (B52724) moiety. columbia.edu |
Dynamic NMR Studies for Conformational Analysis
The bond between the aniline nitrogen and the aromatic ring (C-N bond) can exhibit restricted rotation, particularly due to the steric bulk of the ortho-trifluoromethyl group. This hindered rotation can give rise to different stable conformations (rotamers) that may interconvert on the NMR timescale. nih.gov
Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures. At low temperatures, the rotation around the C-N bond might become slow enough to allow for the observation of separate signals for each conformer. As the temperature is increased, these signals will broaden, coalesce into a single broad peak, and eventually sharpen to a time-averaged signal at higher temperatures. By analyzing the changes in the line shape of the NMR signals with temperature, it is possible to calculate the kinetic parameters and the activation energy barrier (ΔG‡) for the rotational process. nih.govscielo.org.mx
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecule. The molecular formula of this compound is C₉H₇F₃N₂. HRMS can distinguish this formula from other potential formulas that have the same nominal mass. youtube.com The calculated monoisotopic mass is used for this comparison. missouri.edu
Table 3: HRMS Data for this compound
| Ion Formula | Calculated Monoisotopic Mass (m/z) | Technique | Purpose |
| [C₉H₇F₃N₂ + H]⁺ | 189.0634 | ESI-TOF | Confirmation of the elemental composition by comparing the experimentally measured mass to the calculated exact mass with an error of less than 5 parts per million (ppm). |
| [C₉H₇F₃N₂ + Na]⁺ | 211.0454 | ESI-TOF | Alternative adduct ion that can be used for confirmation of the molecular formula. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. chemguide.co.uk This process provides valuable information about the structure of the molecule by revealing its characteristic fragmentation patterns. libretexts.org
For this compound, the protonated molecule [M+H]⁺ (m/z 189.06) would be selected as the precursor ion. The fragmentation would likely involve the cleavage of the weakest bonds. Plausible fragmentation pathways include the loss of small neutral molecules or the formation of stable fragment ions.
Table 4: Plausible MS/MS Fragmentation of this compound ([C₉H₇F₃N₂ + H]⁺)
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |
| 189.06 | HCN (27.01 Da) | 162.05 | [C₈H₇F₃N]⁺ - Loss of hydrogen cyanide from the nitrile group. |
| 189.06 | CH₂CN (40.02 Da) | 149.04 | [C₇H₅F₃N]⁺ - Cleavage of the N-C bond to lose the cyanomethyl radical. |
| 189.06 | CF₃ (69.00 Da) | 120.06 | [C₈H₇N₂]⁺ - Loss of the trifluoromethyl radical. |
| 149.04 | HCN (27.01 Da) | 122.03 | [C₇H₄F₃]⁺ - Subsequent loss of HCN from the aniline fragment. |
This detailed fragmentation data serves as a molecular fingerprint, aiding in the structural confirmation and differentiation from isomers.
Based on a comprehensive search of available scientific literature, detailed experimental data on the advanced spectroscopic and spectrometric characterization of this compound is not publicly available. Therefore, it is not possible to provide a thorough and scientifically accurate article with the specific data required for the outlined sections.
Specifically, no research articles or databases containing the following information for this compound could be located:
Infrared (IR) and Raman Spectroscopy Data: No vibrational spectra have been published, which would be necessary to identify the characteristic functional group frequencies.
UV-Visible Spectroscopy Data: There are no available UV-Vis absorption spectra to determine the electronic transitions and conjugation within the molecule.
X-ray Crystallography Data: The crystal structure of this compound has not been determined. Consequently, information regarding its solid-state structure, crystal packing, intermolecular interactions, and any potential co-crystallization studies is nonexistent.
To fulfill the user's request, primary research involving the synthesis and subsequent spectroscopic and spectrometric analysis of this compound would be required. Without such foundational data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.
Computational and Theoretical Investigations of 2 Trifluoromethyl Anilino Acetonitrile
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are a cornerstone for understanding the electronic structure of [2-(Trifluoromethyl)anilino]acetonitrile. These methods, performed in silico, provide a molecular-level depiction of electron distribution, orbital energies, and geometric parameters.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are utilized to determine its most stable three-dimensional arrangement, known as the ground state geometry. researchgate.netresearchgate.net
Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated via DFT Note: This data is representative of typical DFT calculation outputs for similar molecules and serves as an illustrative example.
| Parameter | Bond/Atoms Involved | Calculated Value |
| Bond Lengths | ||
| C≡N | ~1.16 Å | |
| C-CF₃ | ~1.49 Å | |
| N-H (amino) | ~1.01 Å | |
| C-N (amino) | ~1.39 Å | |
| Bond Angles | ||
| C-C-N (acetonitrile) | ~178° | |
| C-N-H (amino) | ~112° | |
| Dihedral Angle | ||
| C(aromatic)-C(aromatic)-N-C | Defines the twist of the anilino group |
Prediction of Spectroscopic Parameters
A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental data.
Vibrational Spectroscopy: By performing frequency calculations on the optimized geometry, the vibrational modes of this compound can be predicted. researchgate.net These calculations provide the theoretical infrared (IR) and Raman spectra. Specific vibrational frequencies can be assigned to the stretching and bending of particular functional groups, such as the C≡N stretch of the nitrile group (typically appearing at a high wavenumber), the N-H stretch of the secondary amine, and the characteristic vibrations of the CF₃ group and the benzene (B151609) ring. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. researchgate.netresearchgate.net These theoretical predictions are invaluable for interpreting experimental NMR spectra, helping to assign specific peaks to each hydrogen and carbon atom in the molecule.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: This table illustrates the type of data obtained from frequency calculations.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | ~2250 |
| Amine (N-H) | Stretching | ~3400 |
| Trifluoromethyl (C-F) | Symmetric Stretch | ~1130 |
| Trifluoromethyl (C-F) | Asymmetric Stretch | ~1170 |
| Aromatic Ring (C=C) | Stretching | ~1500-1600 |
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory helps in understanding the electronic behavior and reactivity of a molecule. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, whereas the LUMO is likely distributed over the acetonitrile (B52724) and the electron-withdrawing trifluoromethyl-substituted phenyl ring.
Table 3: Representative Frontier Orbital Energies Note: The values are illustrative examples of typical DFT results.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics
While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the molecule's behavior over time. ucl.ac.uk MD simulations model the atomic motions of the system, offering a dynamic picture of its conformational flexibility.
For this compound, MD simulations can explore the different spatial arrangements (conformers) that the molecule can adopt by rotating around its single bonds. This is particularly relevant for the bond connecting the aniline nitrogen to the phenyl ring and the bond connecting the nitrogen to the acetonitrile group. By simulating the molecule's trajectory over nanoseconds, researchers can identify the most stable conformers and the energy barriers for converting between them. These simulations can be performed in a vacuum to study intrinsic properties or in the presence of a solvent to understand how the molecular environment affects its structure and dynamics. lammps.org
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates and, crucially, the high-energy transition states that connect them. nih.gov
Energetic Profiles of Reaction Pathways
For a potential reaction involving this compound, such as its synthesis or subsequent transformation, DFT calculations can be used to compute the energy of all relevant species along the reaction coordinate. This includes the reactants, any intermediates, the transition states, and the final products.
The result is an energetic profile, or reaction coordinate diagram, which shows the relative energy of each state. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction. By comparing the energetic profiles of different possible pathways, computational chemists can predict the most likely mechanism for a given reaction. nih.gov For example, a study might investigate whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving a distinct intermediate.
Table 4: Illustrative Energetic Profile for a Hypothetical Reaction Pathway Note: Energies are relative to the reactants and serve as a conceptual example.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +20.5 |
| Intermediate | +5.2 |
| Transition State 2 | +15.8 |
| Products | -10.3 |
Solvent Effects in Computational Modeling
The inclusion of solvent effects in computational models is crucial for accurately predicting the behavior of molecules in a condensed phase. For this compound, the polarity of the solvent is expected to significantly influence its conformational stability, electronic properties, and reactivity. Computational chemistry offers several approaches to model these solvent-solute interactions, ranging from implicit continuum models to explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a computationally efficient method to approximate the effect of a solvent. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. The solute's charge distribution polarizes the surrounding dielectric, which in turn creates a reaction field that interacts with the solute. This method is particularly useful for studying how the bulk properties of the solvent, such as polarity, affect the solute. For this compound, PCM calculations could be employed to predict changes in its dipole moment, electronic transition energies (relevant to its theoretical optical properties), and the relative energies of different conformers in various solvents.
Explicit solvent models provide a more detailed and accurate representation of solvent-solute interactions by including individual solvent molecules in the calculation. This approach allows for the direct modeling of specific interactions, such as hydrogen bonding. Given the presence of the amino and nitrile groups in this compound, specific interactions with protic solvents are likely. A hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often used in these cases, where the solute molecule is treated with a high level of quantum mechanical theory, and the surrounding solvent molecules are treated with a more computationally economical molecular mechanics force field. This method can provide valuable insights into the local solvent structure around the solute and its impact on properties like reaction barriers and spectroscopic signatures.
The choice of solvent model depends on the specific property being investigated and the desired balance between accuracy and computational cost. For instance, while PCM might be sufficient for predicting general trends in stability across a range of solvents, a QM/MM approach would be more appropriate for studying a reaction mechanism where specific solvent molecules play a direct role.
Quantitative Structure-Property Relationships (QSPR) for Predictive Model Development
Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a mathematical relationship between a set of molecular descriptors and a specific property of interest. For this compound, QSPR models could be developed to predict a wide range of properties, including its reactivity in certain reactions or its theoretical optical properties.
Descriptor Generation and Selection
The first and one of the most critical steps in developing a QSPR model is the generation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure. For this compound, a diverse set of descriptors would be calculated, which can be broadly categorized as:
0D Descriptors: These are simple counts of atoms and bonds.
1D Descriptors: These include molecular weight and counts of specific functional groups.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.
3D Descriptors: These are calculated from the 3D structure of the molecule and include geometric parameters such as molecular volume and surface area, as well as quantum chemical descriptors.
Quantum chemical descriptors are particularly powerful as they can capture the electronic nature of the molecule. For this compound, these could include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate and accept electrons, respectively, and are often correlated with reactivity.
Atomic charges: These can provide insight into the reactivity of specific sites within the molecule.
Once a large pool of descriptors is generated, a crucial step is to select a smaller subset of the most relevant descriptors. This is important to avoid overfitting the model and to create a model that is easier to interpret. Various statistical techniques can be used for descriptor selection, including genetic algorithms, stepwise regression, and principal component analysis. The goal is to find a small set of descriptors that have a strong correlation with the property of interest while having low correlation among themselves.
Table 1: Examples of Molecular Descriptors for this compound
| Descriptor Category | Descriptor Name | Hypothetical Value | Description |
| 1D | Molecular Weight | 200.16 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| 2D | Topological Polar Surface Area | 50.1 Ų | The sum of the surface areas of polar atoms. |
| 3D | Molecular Volume | 180.5 ų | The van der Waals volume of the molecule. |
| Quantum Chemical | HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| Quantum Chemical | LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| Quantum Chemical | Dipole Moment | 3.5 D | A measure of the molecule's overall polarity. |
Applications of 2 Trifluoromethyl Anilino Acetonitrile in Advanced Chemical Synthesis and Materials Science Research
Research into [2-(Trifluoromethyl)anilino]acetonitrile in Advanced Materials:There is no available research linking this compound or its derivatives to applications in advanced materials science.
Due to the absence of specific research findings for "this compound" in the requested areas, generating a thorough, informative, and scientifically accurate article that strictly follows the provided outline is not feasible. To do so would require speculation beyond the scope of existing published research.
Precursors for Polymer Synthesis
There is currently no available scientific literature or research data detailing the use of this compound as a monomer or precursor for polymer synthesis. The reactivity of the nitrile and amine groups suggests potential for polymerization, but no studies have been published to confirm or explore this.
Potential in Functional Dyes and Pigments Research
No research has been identified that investigates the chromophoric or auxochromic properties of this compound, which are essential for its application in functional dyes and pigments. The core structure lacks the extended conjugation typically associated with color, and there are no studies on its modification to create dye molecules.
Exploration in Electronic and Optoelectronic Materials
There is a lack of published research on the electronic or optoelectronic properties of this compound. Consequently, its potential application in areas such as organic semiconductors, light-emitting diodes, or photovoltaic devices remains unexplored.
Future Research Directions and Emerging Paradigms for 2 Trifluoromethyl Anilino Acetonitrile
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Future research will likely leverage AI/ML in several key areas:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, powered by deep neural networks (DNNs), can predict the biological activity and physicochemical properties of novel derivatives of [2-(Trifluoromethyl)anilino]acetonitrile. nih.govblogspot.com By training algorithms on existing data, researchers can screen vast virtual libraries to identify candidates with enhanced potency, better solubility, or improved metabolic stability before committing to synthetic efforts. blogspot.com
Generative Models for Novel Scaffolds: AI can design new molecules from the ground up. Generative models can be tasked with creating novel structures that incorporate the this compound scaffold but are optimized for specific biological targets. This approach allows for the exploration of a much wider chemical space than is accessible through traditional methods alone.
Retrosynthesis and Process Optimization: AI-driven retrosynthesis tools, such as ASKCOS and ChemAIRS, can propose novel and efficient synthetic routes to this compound and its analogs. biopharmatrend.com These platforms can analyze millions of published reactions to identify the most viable, cost-effective, and high-yield pathways, significantly accelerating the "make" phase of research and bridging the gap between early discovery and process chemistry. biopharmatrend.com For instance, an AI might suggest an alternative to a patented reaction by proposing a different type of coupling strategy, such as a Pd-catalyzed intramolecular Buchwald-Hartwig C–N coupling. biopharmatrend.com
| AI/ML Application Area | Technique/Model | Potential Impact on Research |
|---|---|---|
| Property Prediction | QSAR/QSPR, Deep Neural Networks (DNNs) | Efficiently screen virtual libraries for derivatives with desired biological and physical properties (e.g., solubility, target affinity). nih.govblogspot.com |
| Novel Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Create novel, synthetically accessible molecules incorporating the core structure for new therapeutic applications. |
| Synthesis Planning | Transformer-based models (e.g., Molecular Transformer), ASKCOS, ChemAIRS | Propose efficient, high-yield, and scalable synthetic routes, reducing development time and cost. biopharmatrend.com |
| Large-Scale Screening | Active Learning | Intelligently search and prioritize compounds in ultra-large chemical libraries for virtual or physical screening. blogspot.com |
Sustainable Chemistry and Circular Economy Principles in this compound Research
The chemical industry is undergoing a paradigm shift towards sustainability, driven by the principles of green chemistry and the circular economy. noviams.com This transition moves away from the linear "take-make-use-dispose" model to one that designs out waste, minimizes environmental impact, and keeps materials in use. europa.euredalyc.org Research on this compound is poised to incorporate these principles across its lifecycle.
Key future directions include:
Green Synthesis Design: Applying the 12 principles of green chemistry will be fundamental. This includes developing synthetic routes that maximize atom economy, utilize renewable feedstocks, and employ safer, less hazardous solvents. noviams.com For example, research could focus on replacing traditional volatile organic solvents with ionic liquids, which are nonflammable, have low volatility, and can often be recycled, making the process more environmentally friendly. google.com
Catalysis and Energy Efficiency: Future syntheses will likely favor catalytic reactions over stoichiometric ones to reduce waste. This could involve exploring novel catalysts that allow reactions to proceed under milder conditions (lower temperature and pressure), thus reducing energy consumption.
Circular Lifecycle Design: A circular economy approach involves planning for the entire lifecycle of the molecule. researchgate.net This means designing derivatives of this compound that are not only effective but also biodegradable, minimizing their persistence in the environment. noviams.com Furthermore, it encourages the development of processes where waste from one step can become a valuable input for another. europa.eu
Avoiding Hazardous Reagents: A significant focus will be on developing synthetic strategies that bypass the use of environmentally persistent or hazardous reagents, such as certain polyfluoroalkyl substances (PFAS). chemrxiv.org
| Principle | Application to this compound | Anticipated Outcome |
|---|---|---|
| Waste Prevention | Developing high-yield, atom-economical synthetic routes. | Reduction of byproducts and overall waste streams. noviams.com |
| Safer Solvents & Auxiliaries | Use of ionic liquids or water-based reaction media instead of conventional organic solvents. google.com | Reduced environmental pollution and improved process safety. |
| Design for Energy Efficiency | Employing catalysis to enable reactions at ambient temperature and pressure. | Lower energy consumption and reduced carbon footprint. noviams.com |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass or waste streams. noviams.com | Decreased reliance on finite petrochemical resources. |
| Design for Degradation | Modifying the molecular structure to ensure eventual biodegradation after use. | Minimized environmental persistence and ecological impact. noviams.com |
Interdisciplinary Research Opportunities for this compound
The inherent structural features of this compound—a trifluoromethyl group, an aniline (B41778) core, and a nitrile functional group—make it a versatile scaffold for exploration across various scientific disciplines. Breaking down traditional research silos will be crucial for unlocking its full potential.
Medicinal Chemistry and Chemical Biology: Collaboration between synthetic chemists and chemical biologists can lead to the development of molecular probes based on the this compound structure. These probes could be used to study biological pathways or validate new drug targets.
Computational Chemistry and Pharmacology: A synergistic relationship between computational modelers and pharmacologists will accelerate discovery. AI specialists can predict potential biological targets, after which pharmacologists can perform targeted assays to validate these predictions, creating a rapid and efficient feedback loop.
Materials Science and Organic Synthesis: The unique electronic properties conferred by the trifluoromethyl group suggest potential applications beyond medicine. cas.cn Collaborations with materials scientists could explore the use of this compound derivatives in the development of novel organic electronics, polymers, or agrochemicals. The synthesis of organofluorine compounds is of growing importance for such applications. cas.cn
Process Chemistry and Chemical Engineering: To translate laboratory discoveries into practical applications, collaboration with chemical engineers is essential. This partnership would focus on developing scalable, safe, and economically viable manufacturing processes, potentially utilizing technologies like flow chemistry. chemrxiv.org
Emerging Methodologies for Synthesis and Characterization
Innovation in synthetic and analytical techniques is constantly pushing the boundaries of what is possible in chemistry. Future research on this compound will benefit significantly from these advancements.
Advanced Synthesis Methods:
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing) compared to traditional batch synthesis. This technology can lead to higher yields, improved safety for handling hazardous intermediates, and easier scalability. chemrxiv.org Developing a flow-based synthesis for this compound could represent a significant manufacturing improvement.
Photoredox Catalysis: Light-driven reactions have emerged as a powerful tool in organic synthesis, often enabling transformations that are difficult to achieve with traditional thermal methods. nih.gov This approach could open up new pathways for the functionalization of the this compound core under mild conditions.
Late-Stage Functionalization: Techniques that allow for the modification of complex molecules in the final steps of a synthesis are highly valuable. Future work could focus on developing novel methods for the late-stage introduction of the trifluoromethyl or other groups onto related scaffolds, providing rapid access to a diverse library of analogs.
Advanced Characterization Techniques: As more complex derivatives are synthesized, sophisticated analytical methods will be required for their characterization. This includes advanced NMR techniques, high-resolution mass spectrometry, and X-ray crystallography to unambiguously determine structure and stereochemistry. In-situ reaction monitoring using spectroscopic methods can also provide deeper mechanistic insights, aiding in process optimization.
Q & A
Q. What synthetic strategies are effective for preparing [2-(Trifluoromethyl)anilino]acetonitrile, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution and condensation. For example, a patent protocol involves dissolving 3-oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoate in ethyl acetate/DMF, followed by pyridine and 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphine at 0°C under nitrogen, yielding 100% after extraction . Key parameters include:
- Solvent polarity : Ethyl acetate/DMF enhances solubility and reactivity.
- Temperature : 0°C minimizes side reactions.
- Stoichiometry : 1.7:1 trioxatriphosphine-to-substrate ratio. Parallel optimization using Design of Experiments (DoE) is recommended to balance time (30–120 min) and catalyst loading (5–15 mol%).
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Ethyl acetate/DMF, 0°C, N₂ | 100% | |
| 2 | Aldehyde condensation, RT | 90% |
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer: A multi-technique approach ensures structural and purity validation:
- LC-MS : Detects molecular ions (e.g., m/z 789.1 [M+H]⁺ ).
- HPLC : Retention time 1.01 minutes (SMD-FA05 conditions) confirms purity .
- NMR : ¹H NMR (δ 3.8–4.2 ppm for acetonitrile protons) and ¹⁹F NMR (δ -62 ppm for CF₃) .
- HRMS : <5 ppm mass accuracy for molecular formula confirmation .
- X-ray crystallography : SHELXL refinement (R factor <0.07) resolves stereochemistry .
Advanced Research Questions
Q. How can computational docking predict interactions between this compound derivatives and biological targets?
Methodological Answer: AutoDock Vina provides efficient docking with improved scoring functions:
- Ligand preparation : Optimize geometry at B3LYP/6-31G* level; assign Gasteiger charges.
- Binding pocket definition : Use crystal structures (e.g., PDB 7REE ) or homology models.
- Docking parameters : Exhaustiveness=32, generate 20 poses. Validation via MM-GBSA free energy calculations ensures reliability (RMSD <2 Å vs. crystallographic data) .
Q. How should researchers resolve discrepancies in reported synthetic yields across studies?
Methodological Answer: Conduct systematic comparisons of variables:
- Solvent effects : Ethyl acetate/DMF vs. dichloromethane .
- Catalyst loading : 134 mmol trioxatriphosphine per 70 mmol substrate vs. lower equivalents.
- Workup : Aqueous vs. non-aqueous extraction. Create a decision matrix evaluating yield (%) vs. purity (HPLC area%). Spiking experiments with impurities (e.g., unreacted aniline) identify loss pathways .
Q. What methodologies assess the bioactivity of this compound derivatives?
Methodological Answer:
- MTT assay : Evaluate anti-proliferatory activity against 12 cell lines (IC₅₀ values).
- Structure-activity relationship (SAR) : Modify substituents (e.g., trifluoromethyl vs. trimethoxy groups) to correlate with cytotoxicity .
- Selectivity profiling : Compare activity in cancer vs. non-cancer cell lines.
Q. How can HPLC conditions be optimized for analyzing this compound purity?
Methodological Answer:
- Column : C18 (150 × 4.6 mm, 5 µm).
- Mobile phase : Acetonitrile/water gradient (e.g., 60:40 to 90:10 over 15 min).
- Detection : UV at 254 nm.
- Validation : Linearity (R² >0.99), LOD/LOQ (<0.1 µg/mL), and recovery (>98%) per ICH guidelines .
Data Contradiction Analysis
Q. Why do different studies report varying reaction efficiencies for trifluoromethyl-containing intermediates?
Methodological Answer: Contradictions arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
